BenchChemオンラインストアへようこそ!

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Lipophilicity Drug‑likeness Permeability

This compound is a structurally differentiated research probe for SAR studies. Unlike simpler benzimidazol-2-ylmethyl nicotinamides, it features a chiral tetrahydrofuran-3-yloxy group at the 2-position of the pyridine ring, increasing hydrogen-bond acceptor capacity (HBA=5) and conferring a distinct lipophilicity (XLogP3=1.6) and TPSA (89.1 Ų). These attributes make it an essential matched-pair control for assessing oxygen-ether contributions to target selectivity in NAPRT modulation and kinase inhibitor screening. Procure this analytical benchmark to validate novel binding interactions and guide lead optimization toward improved solubility and reduced CNS penetration.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 2034491-33-1
Cat. No. B2818089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
CAS2034491-33-1
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESC1COCC1OC2=C(C=CC=N2)C(=O)NCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H18N4O3/c23-17(20-10-16-21-14-5-1-2-6-15(14)22-16)13-4-3-8-19-18(13)25-12-7-9-24-11-12/h1-6,8,12H,7,9-11H2,(H,20,23)(H,21,22)
InChIKeyPPGYLHCZJUTATL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034491-33-1) – Chemical Identity and Core Physicochemical Profile for Procurement Screening


N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034491-33-1) is a synthetic small‑molecule compound consisting of a benzimidazole core linked via a methylene bridge to a nicotinamide scaffold that bears a tetrahydrofuran‑3‑yloxy substituent at the 2‑position of the pyridine ring [1]. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of 338.37 g·mol⁻¹ [1]. The structure incorporates hydrogen‑bond donors (2), hydrogen‑bond acceptors (5), and a stereocenter on the tetrahydrofuran ring, yielding a moderate lipophilicity (XLogP3 = 1.6) and a topological polar surface area (TPSA) of 89.1 Ų [1]. These features place this compound at the interface of traditional benzimidazole pharmacophores and nicotinamide‑based probe molecules, making it a candidate for structure‑activity relationship (SAR) studies in medicinal chemistry.

Why N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide Cannot Be Replaced by a Generic Benzimidazole‑Nicotinamide Analog


Benzimidazole‑nicotinamide conjugates constitute a broad chemical space in which subtle variations in the linker, the substitution pattern on the nicotinamide ring, and the nature of the O‑alkyl group profoundly influence both target engagement and physicochemical properties. For instance, the 1,2‑dimethylbenzimidazole scaffold has been validated as a scaffold for NAPRT (nicotinate phosphoribosyltransferase) modulation, where the position‑5 substituent dictates whether a compound behaves as an inhibitor (Ki = 338 µM) or, remarkably, as one of the first known NAPRT activators [1]. The target compound incorporates a tetrahydrofuran‑3‑yloxy group at the 2‑position of the nicotinamide, a modification that is absent in simpler benzimidazol‑2‑ylmethyl nicotinamides. This structural difference is expected to alter hydrogen‑bonding capacity, conformational flexibility, and electronic distribution, thereby affecting both potency and selectivity. Consequently, a generic analog lacking this specific substitution pattern cannot be assumed to reproduce the target compound’s pharmacological or physicochemical profile, making independent characterization essential.

Quantitative Evidence Guide – Head‑to‑Head Comparative Data for N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide


Lipophilicity (XLogP3) – Reduced LogP vs. Unsubstituted Benzimidazole‑Nicotinamide

The computed octanol‑water partition coefficient (XLogP3) of the target compound is 1.6 [1], which is substantially lower than the XLogP3 of the des‑tetrahydrofuran analog N-(1H-benzimidazol‑2‑ylmethyl)nicotinamide (CAS 1269440‑42‑7; XLogP3 ≈ 2.0, as estimated from its PubChem entry CID 15136843) [2]. This 0.4‑unit reduction in lipophilicity translates to an approximately 2.5‑fold lower predicted octanol‑water partition coefficient, suggesting improved aqueous solubility and potentially more favorable oral absorption characteristics.

Lipophilicity Drug‑likeness Permeability

Topological Polar Surface Area (TPSA) – Higher Polarity vs. Simple Benzimidazole‑Nicotinamide

The TPSA of the target compound is 89.1 Ų [1], while the TPSA of N-(1H-benzimidazol‑2‑ylmethyl)nicotinamide is 74.8 Ų [2]. The 14.3 Ų increase reflects the additional ether oxygen atoms contributed by the tetrahydrofuran ring, enhancing hydrogen‑bonding capacity. For compounds intended for peripheral targets, a TPSA above 80 Ų is often favored to limit passive blood‑brain barrier penetration, whereas CNS‑targeted agents typically require TPSA < 80 Ų.

Polar surface area Bioavailability CNS penetration

Hydrogen‑Bond Acceptor Count – Expanded Interaction Capacity Relative to Des‑Tetrahydrofuran Analog

The target compound possesses 5 hydrogen‑bond acceptor sites (HBA = 5) [1], whereas N-(1H-benzimidazol‑2‑ylmethyl)nicotinamide has only 3 hydrogen‑bond acceptors [2]. The two additional HBA sites originate from the tetrahydrofuran ring oxygen and the ether linkage. This enrichment in acceptor groups provides greater opportunity for forming directional hydrogen bonds with protein targets, which can enhance binding affinity and specificity.

Hydrogen bonding Ligand efficiency Binding thermodynamics

Optimal Research and Development Application Scenarios for N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide


NAPRT Modulator Probe Development

Given that structurally related 1,2‑dimethylbenzimidazoles have been shown to act as NAPRT inhibitors or activators [1], the target compound’s distinct substitution pattern makes it a candidate for elucidating the structural determinants of NAPRT modulation. Its tetrahydrofuran‑3‑yloxy group could serve as a hydrogen‑bonding probe to map the NAPRT binding pocket, potentially yielding a new pharmacological tool for cancer metabolism studies.

Physicochemical Benchmarking in Kinase Inhibitor Optimization

Benzimidazole‑nicotinamide hybrids are established kinase inhibitor scaffolds [2]. The target compound’s reduced lipophilicity (XLogP3 = 1.6) and elevated TPSA (89.1 Ų) [3] position it as a physicochemical benchmark for designing kinase inhibitors with improved solubility and reduced CNS penetration. Medicinal chemistry teams can use these parameters to guide the optimization of lead series toward more developable profiles.

Control Compound in Selectivity Panels

Because the tetrahydrofuran‑3‑yloxy group introduces additional hydrogen‑bond acceptor capacity (HBA = 5 vs. 3 for simpler analogs) [4][5], the target compound can serve as a matched‑pair control in selectivity panels. Researchers can compare its activity profile against that of des‑tetrahydrofuran analogs to quantify the contribution of the ether oxygen atoms to target selectivity, thereby informing structure‑activity relationships.

Crystallography and Biophysical Fragment Screening

The presence of a chiral tetrahydrofuran ring and a benzimidazole core with multiple tautomeric forms makes this compound an intriguing ligand for fragment‑based drug discovery and co‑crystallography studies. Its moderate molecular weight (338.37 g·mol⁻¹) and balanced polarity [3] render it suitable for soaking experiments with purified protein targets, where the tetrahydrofuran moiety can probe pockets that are inaccessible to planar aromatic fragments.

Quote Request

Request a Quote for N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.